molecular formula C9H19NO B13558759 2-(Tert-butyl)tetrahydro-2h-pyran-3-amine

2-(Tert-butyl)tetrahydro-2h-pyran-3-amine

Cat. No.: B13558759
M. Wt: 157.25 g/mol
InChI Key: UMJORDVSCXLEPH-UHFFFAOYSA-N
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Description

2-(Tert-butyl)tetrahydro-2h-pyran-3-amine is a chemical compound with a unique structure that includes a tetrahydropyran ring and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)tetrahydro-2h-pyran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cerium ammonium nitrate for the cyclization of tertiary 1,4- and 1,5-diols . Another approach utilizes lanthanide triflates as catalysts for the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes . These methods are known for their high yield and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of room temperature ionic liquids (RTILs) and other green chemistry approaches can enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)tetrahydro-2h-pyran-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include cerium ammonium nitrate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

2-(Tert-butyl)tetrahydro-2h-pyran-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)tetrahydro-2h-pyran-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butyl)tetrahydro-2h-pyran-3-amine is unique due to its combination of a tert-butyl group and a tetrahydropyran ring, which imparts specific reactivity and stability. This makes it a valuable compound for various synthetic applications and research studies .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-tert-butyloxan-3-amine

InChI

InChI=1S/C9H19NO/c1-9(2,3)8-7(10)5-4-6-11-8/h7-8H,4-6,10H2,1-3H3

InChI Key

UMJORDVSCXLEPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(CCCO1)N

Origin of Product

United States

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